molecular formula C11H16O B14361291 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol CAS No. 91967-61-2

1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol

Cat. No.: B14361291
CAS No.: 91967-61-2
M. Wt: 164.24 g/mol
InChI Key: NZEBJGMVLBTDAB-UHFFFAOYSA-N
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Description

1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C11H16O It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and three methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol can be synthesized through several methodsThe reaction conditions typically include the use of palladium on activated charcoal as a catalyst under an ethylene atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, where isophorone is subjected to controlled hydrogenation to yield the desired product. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

91967-61-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-ethynyl-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H16O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,7,12H,6,8H2,2-4H3

InChI Key

NZEBJGMVLBTDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)(C#C)O

Origin of Product

United States

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